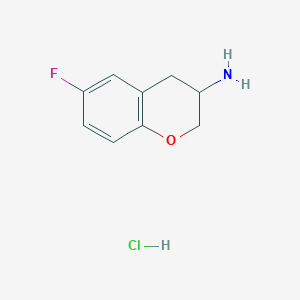

6-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

描述

属性

IUPAC Name |

6-fluoro-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-7-1-2-9-6(3-7)4-8(11)5-12-9;/h1-3,8H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDNPJFNNMLEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method Using 4-Dihydro-2H-1-chromene-2-formaldehyde Intermediate

A notable method involves the preparation of a key intermediate, 6-fluoro-3,4-dihydro-2H-1-chromene-2-formaldehyde , which is then converted to the target amine hydrochloride. The reaction conditions and solvents are carefully controlled to optimize yield and purity.

-

- Temperature: Controlled between -20 to 10 °C.

- Reaction time: 0.5 to 18 hours depending on feed rate and temperature.

- Solvents: Preferred solvents include toluene, tetrahydrofuran (THF), methylene chloride, 1,2-dichloroethane, diethyl ether, and hexane, with toluene being most favored.

Workup : After the reaction, the mixture is added to frozen water or dilute acid/alkaline solutions (such as acetic acid, hydrochloric acid, phosphoric acid for acids; sodium hydroxide, potassium hydroxide for bases) for extraction and separation.

Yield : Approximately 50% yield of the intermediate was reported under optimized conditions.

Example procedure : Under nitrogen atmosphere, a toluene solution of 2-(methoxyethoxy) sodium aluminate is added slowly to the reaction flask at 0 °C, followed by dropwise addition of the fluorinated benzopyran ester. After reaction completion, aqueous workup and organic extraction yield the intermediate.

Catalytic Hydrogenation Route for Racemic and Enantiomeric Forms

Another approach focuses on the hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid to obtain racemic or optically active 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, which can be further converted to the amine hydrochloride.

-

- Catalytic hydrogenation using Pd-C catalyst to reduce the keto group.

- Conversion of carboxylic acid to acid chloride using thionyl chloride (SOCl2).

- Reaction with amines (e.g., dehydroabietylamine) to form amides.

- Hydrolysis and resolution to separate enantiomers.

-

- Enables preparation of optically pure isomers.

- Well-established catalytic process.

-

- Use of expensive Pd-C catalyst.

- Multiple purification steps required.

This method is described in European patent literature and involves careful stereochemical control to obtain the desired enantiomeric amine hydrochloride.

Three-Step Synthesis from 2,4-Dibromobutyric Acid Alkyl Ester

A more recent and industrially favorable method synthesizes 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and its alkyl ester precursors via a three-step reaction starting from 2,4-dibromobutyric acid alkyl ester .

-

- Avoids the need for Pd/C catalytic hydrogenation.

- Uses readily available raw materials.

- Mild reaction conditions.

- High yields reported.

-

- Alkylation and cyclization steps to form the benzopyran ring.

- Introduction of fluorine at the 6-position.

- Formation of the carboxylic acid or ester intermediate.

This method is advantageous for scale-up and industrial production due to cost-effectiveness and simplicity.

Epoxide Ring Opening and Amination Route

Another synthetic strategy involves the reaction of a fluorinated benzopyran epoxide with benzylamine in isopropyl alcohol, followed by further transformations to yield the amine hydrochloride salt.

-

- Reaction of (R*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran with benzylamine.

- Use of methanol as solvent, stirring at 65-70 °C for 15-18 hours.

- Subsequent catalytic hydrogenation with Pd-C under hydrogen pressure.

- Crystallization of the hydrochloride salt from methanol.

Outcomes :

- Formation of the desired amine hydrochloride with high purity.

- Control over stereochemistry through choice of epoxide isomers.

Comparative Data Table of Preparation Methods

| Method | Key Intermediate(s) | Reaction Conditions | Catalysts/Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| 4-Dihydro-2H-1-chromene-2-formaldehyde route | 6-fluoro-3,4-dihydro-2H-1-chromene-2-formaldehyde | -20 to 10 °C, 0.5-18 h, toluene solvent | 2-(methoxyethoxy) sodium aluminate | ~50 | Mild conditions, cheap reagents | Moderate yield |

| Catalytic hydrogenation (Pd-C) | 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | Hydrogenation at 48-52 °C, Pd-C catalyst | Pd-C, SOCl2, dehydroabietylamine | Variable | Optical purity achievable | Expensive catalyst, multi-step |

| 3-step from 2,4-dibromobutyric acid alkyl ester | 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid/ester | Mild, simple steps | Readily available reagents | High | Cost-effective, scalable | Less stereochemical control |

| Epoxide ring opening + amination | Fluorinated benzopyran epoxide + benzylamine | 65-70 °C, methanol, Pd-C hydrogenation | Pd-C, benzylamine, HCl gas | High | High purity, stereocontrol | Requires Pd-C catalyst |

Research Findings and Industrial Implications

The method using 2,4-dibromobutyric acid alkyl ester is particularly promising for industrial production due to its avoidance of costly catalysts and mild reaction conditions, which improves scalability and reduces costs.

The epoxide ring opening method allows for stereochemical control and is applicable in the synthesis of related pharmaceutical compounds such as nebivolol hydrochloride, highlighting its relevance in drug manufacturing.

The catalytic hydrogenation route remains a gold standard for obtaining optically pure intermediates, essential for enantiomerically pure drug substances, though at higher cost and complexity.

The 4-dihydro-2H-1-chromene-2-formaldehyde intermediate method offers a balance between reagent cost and reaction conditions but may require optimization to improve yields for commercial viability.

化学反应分析

Types of Reactions

6-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can further modify the dihydro structure.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

科学研究应用

Overview

6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a synthetic compound with the molecular formula . It belongs to the benzopyran class, known for diverse biological activities. The unique structural features, such as the fluorine atom at position 6 and an amine group at position 3, contribute to its potential applications in various fields including medicinal chemistry, biology, and materials science.

Medicinal Chemistry

The compound has been investigated for its therapeutic potential in treating various diseases. Its structural characteristics suggest it could interact with biological targets effectively.

- Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies are ongoing to evaluate its effectiveness against a range of pathogens.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Investigations into its mechanism of action are crucial for understanding how it can be utilized in cancer therapy.

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It can participate in various chemical reactions:

- Substitution Reactions : The fluorine atom can be substituted with different functional groups, allowing the creation of derivatives with potentially enhanced biological activities.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form oxides or reduction to yield other derivatives, expanding its utility in synthetic organic chemistry.

Material Science

The compound is being explored for its potential applications in developing new materials. Its unique properties may contribute to advancements in:

- Polymer Chemistry : As a monomer or additive, it may improve the properties of polymers used in various industrial applications.

- Nanotechnology : Investigations into its interactions at the nanoscale could lead to novel applications in drug delivery systems or biosensors.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of benzopyran derivatives, including this compound. The results indicated significant cytotoxic effects on several cancer cell lines, suggesting a promising avenue for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

Research published in Pharmaceutical Biology assessed the antimicrobial efficacy of various benzopyran derivatives. The study found that compounds similar to this compound exhibited notable activity against Gram-positive and Gram-negative bacteria .

作用机制

The mechanism of action of 6-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and amine group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Research Findings

Nebivolol Hydrochloride

- Structural Complexity: Nebivolol is a dimeric benzopyran derivative with two 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol units linked via an iminobis(methylene) group. This structural complexity enhances its selectivity as a β1-adrenergic receptor blocker, reducing cardiac workload in hypertension .

- Pharmacological Activity : Unlike the target compound, Nebivolol is a clinically approved antihypertensive agent with vasodilatory effects mediated by nitric oxide release .

- Analytical Methods : Established HPLC and spectrophotometric methods are available for Nebivolol quantification, reflecting its regulatory approval status .

Hydrochlorothiazide (HCT)

- Core Heterocycle : HCT replaces the benzopyran oxygen with sulfur in a benzothiadiazine ring, introducing a sulfonamide group critical for diuretic activity via inhibition of renal Na⁺/Cl⁻ co-transporters .

- Therapeutic Application: HCT’s mechanism diverges entirely from the target compound, highlighting how minor structural changes (e.g., heteroatom substitution) drastically alter biological targets.

6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-amine HCl

- However, its molecular formula (C₆H₁₄ClNO₂) reported in appears inconsistent with the benzopyran structure, suggesting possible data discrepancies .

- Safety Data : Safety information for this analog is unavailable, indicating preliminary research status .

Triazole- and Carboxamide-Modified Analogs

- Functional Groups : The carboxamide and triazole substituents in the compound from introduce hydrogen-bonding capabilities, which may enhance target binding in kinase inhibitors or protease modulators .

- Synthetic Utility : Such derivatives exemplify the versatility of the benzopyran scaffold in drug discovery.

Physicochemical and Functional Implications

- Fluorine Substitution: Mono-fluoro (6-F) and di-fluoro (6,8-diF) derivatives exhibit distinct electronic profiles, influencing solubility, metabolic stability, and membrane permeability.

- Amine vs. Methanol Groups: The 3-amine group in the target compound contrasts with Nebivolol’s 2-methanol groups, underscoring how hydroxyl vs. amine functionalities dictate pharmacological activity (e.g., β-blockade vs. precursor roles).

- Molecular Weight Trends : Nebivolol’s higher molecular weight (441.90 g/mol) correlates with its dimeric structure and extended pharmacokinetic half-life compared to simpler analogs like the target compound (~203.45 g/mol).

生物活性

6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a compound belonging to the benzopyran family, characterized by its unique molecular structure that includes a fluorine atom and an amine group. This compound has garnered attention in various scientific fields due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the fluorine atom at the 6th position and the amine group at the 3rd position of the benzopyran ring contributes to its distinct chemical and biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorine atom and amine group enhance its binding affinity to various enzymes and receptors, potentially leading to modulation of biological pathways. The compound may exhibit inhibitory or activating effects on certain signaling pathways, which can result in diverse biological outcomes.

Biological Activities

1. Antimicrobial Activity

Research has indicated that benzopyran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains, suggesting that this compound may also demonstrate comparable effects .

2. Anticancer Properties

Several studies have explored the anticancer potential of benzopyran derivatives. For example, compounds with similar structures have been tested in vitro for their ability to inhibit cancer cell proliferation. Preliminary results suggest that this compound may induce apoptosis in cancer cells through specific signaling pathways .

3. Anti-inflammatory Effects

The anti-inflammatory properties of benzopyran derivatives have been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. Research indicates that this compound may possess similar anti-inflammatory activity, potentially making it a candidate for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine HCl | Antimicrobial, anticancer |

| 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid methyl ester | Antimicrobial, anti-inflammatory |

| 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-oxaranyl | Anticancer |

Case Studies and Research Findings

Recent case studies have highlighted the potential applications of 6-fluoro-3,4-dihydro-2H-1-benzopyran derivatives in drug development:

- Anticancer Study : A study investigated the effects of a related compound on human cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis at micromolar concentrations .

- Antimicrobial Testing : In vitro tests on bacterial strains revealed that compounds similar to 6-fluoro derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range .

常见问题

Q. What is the molecular formula and structural characterization of 6-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride?

Q. What are the recommended methods for synthesizing this compound?

- Methodological Answer : Synthesis typically involves cyclization of substituted phenolic precursors with fluorinated intermediates. For example, fluorinated benzoic acid derivatives (e.g., 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid) are prepared via fluorination of hydroxybenzoic acids using agents like HF or SF₄ under controlled conditions . Key steps include:

Q. How can researchers assess the purity of this compound?

- Methodological Answer : Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and thin-layer chromatography (TLC) for preliminary screening. Mass balance analysis and elemental composition verification (e.g., via combustion analysis for C, H, N) are critical . For deuterated analogs, isotopic purity is confirmed using mass spectrometry .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data for this compound?

- Methodological Answer : Contradictions in activity (e.g., receptor binding vs. functional assays) require:

- Dose-response curves : Validate efficacy across concentrations.

- Receptor specificity assays : Use selective inhibitors (e.g., PD98059 for MAPK pathways) to isolate targets .

- Kinetic studies : Compare on/off rates using surface plasmon resonance (SPR) or radioligand binding.

- In vivo vs. in vitro correlation : Adjust for metabolic stability and bioavailability differences .

Q. How does stereochemistry influence the compound's biological activity?

Q. What stability considerations apply under different storage conditions?

- Methodological Answer : Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months) and monitored using HPLC. Key findings:

- Light sensitivity : Store in amber vials at -20°C.

- Hydrolysis risk : Avoid aqueous buffers at pH > 7.0.

- Safety protocols : Use PPE (gloves, goggles) to prevent inhalation/skin contact, as per hazard codes H303, H313, and H333 .

Data Contradiction Analysis Example

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。